![molecular formula C8H13N3 B2650527 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanamine CAS No. 1420882-01-4](/img/structure/B2650527.png)
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanamine, also known as CPIM, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. CPIM belongs to the class of imidazole compounds, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
- The compound exhibits antiviral activity against certain viruses. Researchers explore its potential as a therapeutic agent to combat viral infections, including RNA viruses like influenza and coronaviruses .
- Due to its imidazole ring structure, this compound interacts with neurotransmitter receptors. Investigations focus on its effects on GABAergic and glutamatergic systems, which could lead to novel treatments for neurological disorders .
- Researchers study its impact on cardiovascular function. The compound’s vasodilatory properties and potential modulation of blood pressure receptors make it relevant for hypertension and related conditions .
- Preliminary studies suggest that this compound may inhibit cancer cell growth. Its unique structure warrants further investigation as a potential anticancer agent .
- The compound’s influence on metabolic pathways, such as glucose metabolism and lipid regulation, attracts attention. Researchers explore its role in diabetes, obesity, and related disorders .
- Scientists use this compound as a scaffold for designing new molecules. By modifying its functional groups, they create analogs with improved properties for drug development .
Antiviral Research
Neuropharmacology
Cardiovascular Research
Cancer Therapeutics
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
Propriétés
IUPAC Name |
1-(1-cyclopropylimidazol-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-9-6-8-10-4-5-11(8)7-2-3-7/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSQNKLFNVQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.